
(4E,8E)-5,9,13-Trimethyl-4,8,12-tetradecatrienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes multiple double bonds and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid typically involves the use of specific starting materials and reagents. One common method involves the use of geranyl acetate as a precursor. The synthesis process includes several steps, such as hydrolysis, oxidation, and esterification, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and yield. These processes often include the use of catalysts and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties
作用機序
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: This compound shares a similar structure but has fewer carbon atoms and double bonds.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another related compound with similar functional groups but different chain length and hydroxylation
Uniqueness
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
特性
CAS番号 |
6040-06-8 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC名 |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
InChIキー |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
同義語 |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



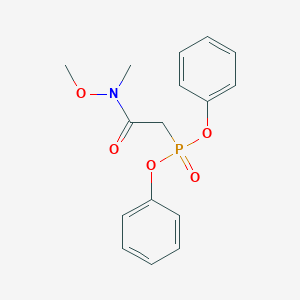

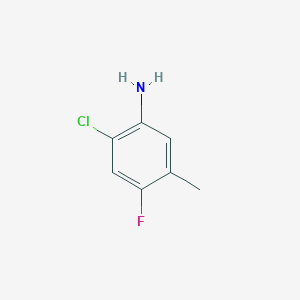
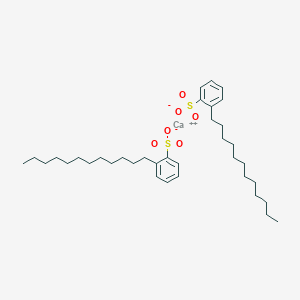


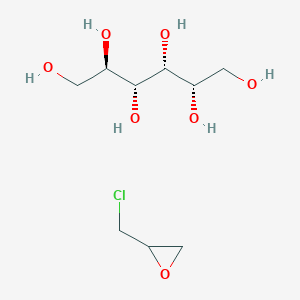
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)
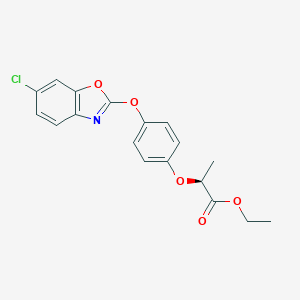
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)

